molecular formula C15H20Cl3N3 B2822353 7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride CAS No. 1555328-93-2

7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride

Cat. No.: B2822353
CAS No.: 1555328-93-2
M. Wt: 348.7
InChI Key: YDKWGJOUWYHLCW-UHFFFAOYSA-N
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Description

7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride is a chemical compound with the CAS Number: 1555328-93-2 . It has a molecular weight of 348.7 and its IUPAC name is 7-benzyl-5,6,7,8-tetrahydro [2,7]naphthyridin-4-ylamine trihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N3.3ClH/c16-15-9-17-8-13-11-18 (7-6-14 (13)15)10-12-4-2-1-3-5-12;;;/h1-5,8-9H,6-7,10-11,16H2;3*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular formula of C15H18ClN3 and a molecular weight of 275.78 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The behavior of related naphthyridine compounds has been exploited in organic synthesis, particularly in the preparation of benzyl sulfides and polycyclic amines via acid-catalyzed condensation processes. These methods utilize organic photoacids and demonstrate the utility of naphthyridine derivatives in forming C–C and C–S bonds under specific conditions (Strada et al., 2019).

Supramolecular Chemistry

  • Studies on noncovalent weak interactions between organic bases, including naphthyridine derivatives, and carboxylic acid derivatives have increased understanding of the role these compounds play in forming supramolecular structures. These interactions are crucial in developing crystal structures and understanding the hydrogen bonding that stabilizes various organic salts (Jin et al., 2011).

Antitumor and Antimicrobial Applications

  • Naphthyridine derivatives have been evaluated for their potential antitumor activity. A particular study highlighted the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones and their oxidized forms, which showed remarkable activity against cancer cell lines, indicating the potential of such compounds in cancer research (Insuasty et al., 2013).

Antivertigo Agents

  • The methyl homologs of tetrahydro-1,6-naphthyridine have been synthesized for their potential use as antivertigo agents. This showcases another pharmacological application of naphthyridine derivatives, highlighting their versatility and potential in developing new therapeutic agents (Shiozawa et al., 1984).

Photoluminescent Properties

  • The study of tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes revealed unique photoluminescent properties. These findings can contribute to the development of novel materials with specific photoluminescent characteristics for use in various technological applications (Zuo et al., 2003).

Antioxidant Activity

  • Tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol have been explored as antioxidants in lipid membranes and low-density lipoproteins, demonstrating the potential of naphthyridine derivatives in mitigating oxidative stress and related pathologies (Nam et al., 2007).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to the SDS for handling and safety information.

Properties

IUPAC Name

7-benzyl-6,8-dihydro-5H-2,7-naphthyridin-4-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3.3ClH/c16-15-9-17-8-13-11-18(7-6-14(13)15)10-12-4-2-1-3-5-12;;;/h1-5,8-9H,6-7,10-11,16H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKWGJOUWYHLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CC(=C21)N)CC3=CC=CC=C3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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